

Carbendazim in the Food Chain: Occurrence, Transfer, and Toxicological Implications - A Technical Guide

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Introduction

Carbendazim (methyl benzimidazol-2-ylcarbamate) is a broad-spectrum systemic fungicide belonging to the benzimidazole group that has been extensively used worldwide in agriculture, horticulture, and forestry for controlling fungal diseases. As a key pesticide in global food production systems, **carbendazim** plays a critical role in protecting crops from significant fungal damage. However, its **persistent nature** and **systemic properties** have raised substantial concerns regarding its environmental fate and potential for transfer through food chains, ultimately posing risks to ecosystem integrity and human health. The extensive and repeated application of **carbendazim** across diverse agricultural systems has resulted in its detection as a **contaminant of emerging concern** in various environmental compartments and food products.

This comprehensive technical review synthesizes current scientific evidence on **carbendazim's** behavior in environmental systems, its transfer mechanisms through trophic levels, advanced detection methodologies, molecular mechanisms of toxicity, and evolving regulatory frameworks. The information presented herein is particularly relevant for researchers, risk assessors, and regulatory professionals engaged in environmental toxicology, food safety, and public health protection, providing a scientific basis for developing evidence-based management strategies for this widely used fungicide.

Chemical Identity and Properties

Carbendazim (IUPAC name: methyl benzimidazol-2-ylcarbamate) is a systemic benzimidazole carbamate fungicide with the chemical formula $C_9H_9N_3O_2$ and a molecular weight of 191.19 g/mol. Its chemical structure features a benzimidazole ring system with a carbamate functional group at the 2-position, which is essential for its antifungal activity [1] [2].

Table 1: Physicochemical Properties of Carbendazim

Property	Value	Reference
Chemical formula	$C_9H_9N_3O_2$	[1]
Molecular weight	191.19 g/mol	[1]
Water solubility	8.0 mg/L at 20°C, pH 7	[1]
Melting point	305°C (decomposes before boiling)	[1]
Octanol-water partition coefficient (Log KOW)	Not specified in sources	-
Vapor pressure	Low volatility	[1]
Soil half-life	6-12 months in bare soil; 3 months on turf	[2] [3]
Water half-life	2-25 months under aerobic/anaerobic conditions	[2]

Carbendazim functions as a **microtubule assembly inhibitor**, specifically targeting fungal β -tubulin to disrupt mitosis and cell division. This mode of action makes it particularly effective against a broad spectrum of fungal pathogens including Ascomycetes, Basidiomycetes, and Deuteromycetes [1] [2]. The fungicide can be metabolized from other benzimidazole fungicides such as benomyl and thiophanate-methyl, and it can also function as a preservative in non-agricultural applications including paints, textiles, paper, and leather industries [1] [4] [2].

Environmental Occurrence and Food Chain Transfer

Environmental Occurrence and Persistence

Carbendazim demonstrates concerning **environmental persistence** with a half-life ranging from 6 to 12 months in bare soil and approximately 3 months on turf [2] [3]. In aquatic systems, its persistence is even more pronounced with a half-life extending from 2 to 25 months under various aerobic and anaerobic conditions [2]. This extended environmental residence time facilitates its widespread distribution and potential for bioaccumulation.

Monitoring studies have detected **carbendazim** across diverse environmental matrices:

- **Surface waters:** Detected at concentrations of 0.01 µg/L at the Kibuye sampling point of Lake Kivu [2]
- **Urban water systems:** Found in 80% of water samples from urban streams in the Brazilian Amazon with concentrations reaching 214 ng/L [2]
- **Agricultural regions:** Residues detected in over 80% of samples from African palm crops and nearby urban areas, with urban concentrations reaching 31 ng/L [2]

The **broad-spectrum efficacy** of **carbendazim** against diverse fungal pathogens has led to its extensive application on numerous crops including bananas, mangoes, strawberries, oranges, cereals, rapeseed, and ornamental plants [2]. While this wide application scope provides effective fungal control, it also creates multiple pathways for environmental dispersion and food chain entry.

Food Chain Transfer and Bioaccumulation

Carbendazim demonstrates significant **transfer potential** from treated crops to various food products, with particular concern for apicultural products. Research on residue transfer from rape flowers to bee products reveals distinct patterns of accumulation across different matrices [5].

Table 2: Carbendazim Residue Transfer from Rape Flowers to Apicultural Products

Matrix	Maximum Residue Level	Detection Day	Transfer Factor
Bee pollen	1.10 ± 0.03 mg/kg	18	Highest
Royal jelly	0.077 ± 0.002 mg/kg	22	Intermediate
Honey	0.032 ± 0.001 mg/kg	24	Lowest

The data indicates that **pollen accumulates** substantially higher residue levels compared to honey and royal jelly, with concentrations approximately 10-fold greater than those found in other apicultural products [5]. This differential accumulation highlights the potential for trophic transfer and demonstrates how application timing relative to crop flowering periods significantly influences eventual residue levels in bee products.

Additional studies have confirmed nearly complete transfer (approaching 100%) of **carbendazim** residues from dried tea leaves to brewed tea, indicating high mobility in infusion processes [2]. These findings underscore the importance of considering both **direct consumption** and **food processing pathways** when assessing human exposure potential.

Analytical Methodologies

Extraction and Clean-up Methods

Robust analytical methods are essential for monitoring **carbendazim** residues across complex environmental and food matrices. The **QuEChERS** (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been widely adopted for sample preparation, particularly for bee pollen, honey, and royal jelly [5]. This method typically involves acetonitrile extraction followed by dispersive solid-phase clean-up using sorbents like primary secondary amine (PSA) and C18, effectively removing interfering compounds while maintaining high analyte recovery [5].

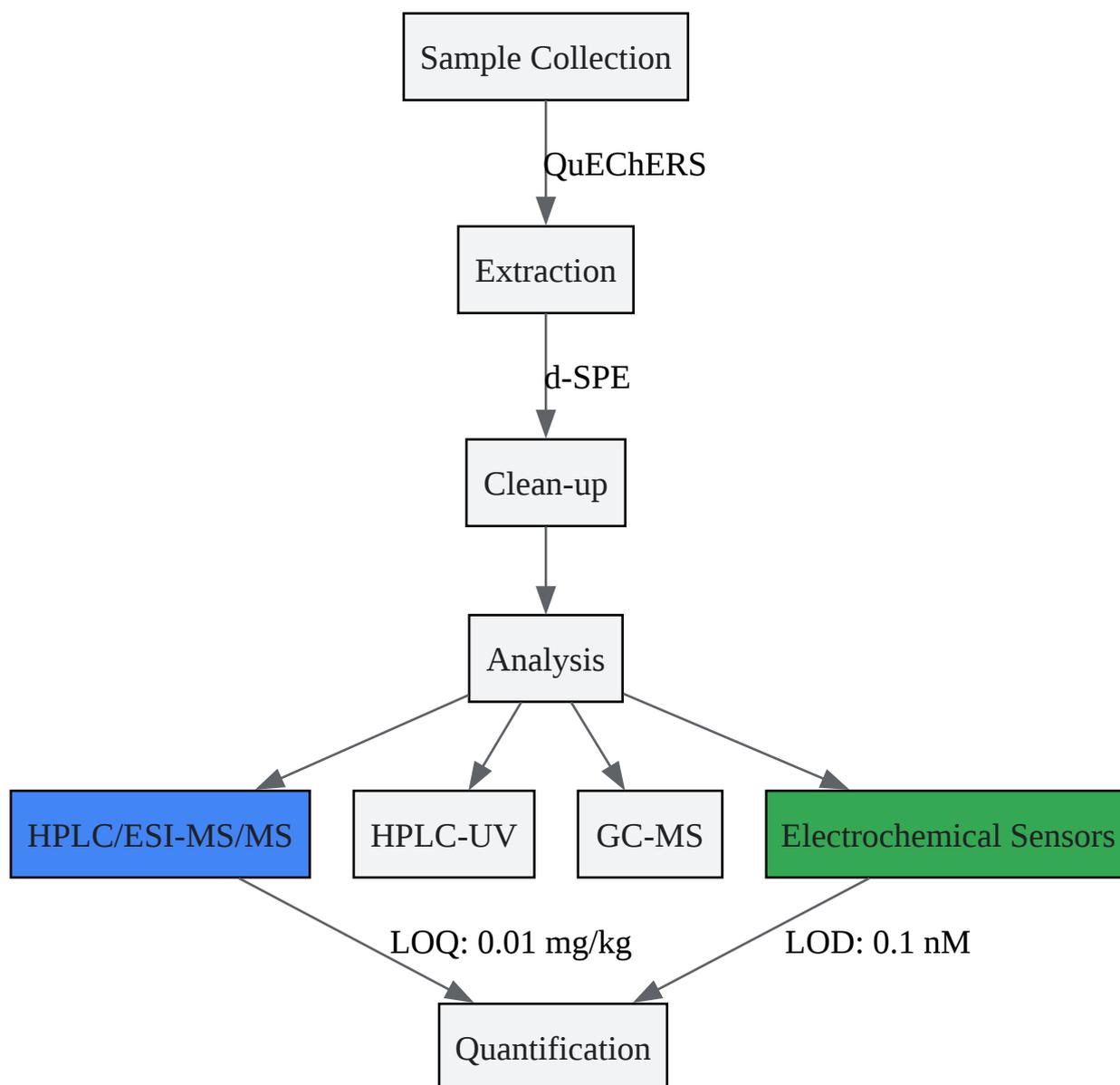
For fruit and vegetable matrices, **liquid-liquid extraction** with ethyl acetate has proven effective, providing recovery rates no less than 77% for **carbendazim** [6]. Alternative approaches include supercritical fluid extraction, which offers advantages for complex matrices with minimal solvent consumption [3].

Detection and Quantification Techniques

Chromatographic techniques coupled with various detection systems represent the gold standard for **carbendazim** quantification:

- **HPLC/ESI-MS/MS**: Highly effective for apicultural products with a limit of quantification (LOQ) of 0.01 mg/kg in pollen, honey, and royal jelly [5]
- **HPLC-UV**: Suitable for fruit matrices with a detection level of 0.01 mg/kg [6]
- **GC-MS**: Requires derivatization with pentafluorobenzylbromide for **carbendazim** determination [4]

Emerging **electroanalytical sensors** present promising alternatives for rapid, sensitive, and cost-effective **carbendazim** detection:



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*Electrochemical sensors have achieved remarkable sensitivity with detection limits as low as 0.1 nM using advanced nanocomposite materials like MXene@AgNCs/NH₂-MWCNTs, rivaling traditional chromatographic methods while offering potential for field-deployable applications [7].

Toxicological Profiles

Metabolic Pathways and Mechanisms of Toxicity

Carbendazim exerts its toxic effects through multiple interconnected mechanisms, with **microtubule disruption** representing its primary molecular target. The compound specifically binds to β -tubulin, inhibiting polymerization and proper microtubule assembly, which leads to mitotic spindle abnormalities and subsequent cell cycle arrest [8] [3]. This fundamental mechanism underlies both its fungicidal activity and its toxicity in non-target organisms.

At the cellular level, **carbendazim** induces **oxidative stress** by generating reactive oxygen species (ROS) that deplete antioxidant defense systems including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and reduced glutathione (GSH) [4] [3]. The resulting oxidative damage to cellular macromolecules including lipids, proteins, and DNA contributes significantly to its toxic manifestations across organ systems.

Human and Mammalian Toxicology

Animal studies have identified several sensitive targets for **carbendazim** toxicity with implications for human health risk assessment:

- **Reproductive system:** Testicular toxicity, reduced sperm count and quality, hormonal disturbances, and infertility [4] [3]
- **Developmental effects:** Embryotoxicity, teratogenicity, and developmental abnormalities [9] [3]
- **Hepatotoxicity:** Liver dysfunction evidenced by elevated ALT, AST, ALP, GGT, and bilirubin [4]
- **Renal toxicity:** Impaired kidney function indicated by increased urea and creatinine levels [4]
- **Hematological effects:** Alterations in white blood cell counts, neutrophils, lymphocytes, and platelet counts [4]
- **Endocrine disruption:** Interference with follicle-stimulating hormone (FSH), testosterone, thyrotropin, triiodothyronine, and tetraiodothyronine levels [4]

Recent risk assessments have proposed an **Acceptable Daily Intake (ADI)** of 0.025 mg/kg body weight/day and an **Acute Reference Dose (ARfD)** of 0.14 mg/kg body weight for the general population, with a lower ARfD of 0.1 mg/kg body weight for pregnant women [10]. These values reflect concerns regarding developmental and reproductive toxicity observed in animal models.

Genotoxicity and Carcinogenicity

Carbendazim demonstrates **aneugenic potential** (chromosome loss) rather than clastogenic activity (chromosome breakage), as confirmed by advanced mechanistic assays using biomarkers such as phosphorylated histone 3 (pH3) and γ H2AX [8]. This aneugenic mode of action occurs through disruption of microtubule dynamics during cell division, leading to chromosomal missegregation and micronucleus formation.

The International Agency for Research on Cancer (IARC) has not classified **carbendazim** regarding its carcinogenicity to humans. However, its aneugenic properties and ability to induce cellular transformations in experimental systems warrant consideration in cancer risk assessment frameworks [8] [3].

Regulatory Status

The regulatory landscape for **carbendazim** varies significantly across international jurisdictions, reflecting differing risk assessments and policy approaches:

Table 3: International Regulatory Status and MRLs for Carbendazim

Region	Status	Example MRLs	Key Restrictions
European Union	Not approved	0.2 mg/kg (apples)	Banned for agricultural use
United States	Not approved	Not established	Banned
Australia	Not approved	Not established	Banned
Japan	Approved (under review)	3 mg/kg (apples)	Proposed ADI: 0.025 mg/kg/bw/day
China	Approved	5 mg/kg (apples)	In use
Brazil	Approved	Established	In use

The **regulatory divergence** observed across regions presents challenges for international trade in food commodities, particularly for products such as fruits and vegetables where **carbendazim** applications may

have been used during production [10] [7]. Japan's Food Safety Commission is currently conducting a comprehensive risk assessment of benzimidazole fungicides including **carbendazim**, thiophanate-methyl, and benomyl, with a public consultation period from May to June 2025 [10]. This ongoing assessment may influence future international regulatory harmonization efforts.

Remediation Strategies

Microbial Degradation

Bioremediation approaches utilizing **carbendazim**-degrading microorganisms represent a promising, environmentally friendly strategy for residue mitigation. Numerous bacterial and fungal species have demonstrated the capacity to degrade **carbendazim** into less toxic metabolites:

- **Bacterial degraders:** *Bacillus subtilis*, *Pseudomonas* spp., *Rhodococcus* spp., *Sphingomonas paucimobilis*, *Aeromonas hydrophila*, *Ralstonia* sp., and *Streptomyces* sp. [2] [3]
- **Fungal degraders:** *Trichoderma* species and *Alternaria* strains [3]
- **Common metabolic pathway:** Initial hydrolysis of **carbendazim** to 2-aminobenzimidazole (2-AB), followed by ring cleavage and subsequent mineralization [2]

Microbial degradation typically initiates with hydrolysis of the carbamate ester bond, mediated by specific enzymes such as MheI and CbmA, which are responsible for breaking ester and amide bonds respectively [2]. The success of field-scale bioremediation depends on optimizing environmental conditions including temperature, pH, nutrient availability, and microbial community structure.

Abiotic Degradation

Several physical and chemical methods have been investigated for **carbendazim** degradation:

- **Advanced oxidation processes:** Photocatalysis, ozone treatment (O₃/US), and electrochemical oxidation [2]
- **Radiation techniques:** Gamma radiation demonstrated effectiveness but with high infrastructure costs [2]
- **Nanomaterial-based remediation:** Engineered nanoparticles showing potential for catalytic degradation

While these abiotic approaches can achieve rapid degradation, they often face limitations including **high energy requirements**, significant operational costs, and potential formation of transformation products whose toxicity may not be fully characterized [2]. Integration of abiotic and biotic approaches may offer synergistic benefits for efficient and cost-effective **carbendazim** remediation across different environmental contexts.

Conclusion

Carbendazim represents a significant case study in the complex interplay between agricultural productivity, environmental persistence, and public health protection. The extensive data summarized in this review demonstrates that:

- **Carbendazim's chemical stability** and **systemic properties** facilitate its transfer through food chains, with measurable residues detected in diverse environmental media and agricultural products.
- The compound's **mechanistic toxicity** through microtubule disruption manifests in multiple organ systems, with particular concerns regarding reproductive, developmental, and endocrine effects.
- **Advanced analytical methods** continue to evolve, with electrochemical sensors emerging as promising tools for rapid, sensitive monitoring to support regulatory compliance and exposure assessment.
- **International regulatory divergence** creates challenges for global food trade and underscores the need for continued evidence-based risk assessment and harmonization efforts.
- **Remediation strategies**, particularly microbial degradation approaches, show significant promise for mitigating environmental residues but require further development for field-scale applications.

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